(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-13-11-14(2)22-18(21-13)24-19-23-15(12-28-19)17(27)26-9-7-25(8-10-26)16-5-3-4-6-20-16/h3-6,11-12H,7-10H2,1-2H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJGVTHGVVDUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The compound features a thiazole ring, a pyrimidine moiety, and a piperazine derivative, which contribute to its diverse biological properties. The molecular structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as protein kinases and enzymes involved in various cellular processes. The structural components allow for binding at active sites, thereby inhibiting or modulating enzyme activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several protein kinases, which play crucial roles in cell signaling and regulation.
- Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound and its analogs:
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of thiazole-containing compounds against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The results indicated that certain derivatives exhibited IC50 values less than 10 µM, indicating strong anticancer potential .
- Anticonvulsant Activity : In a study involving animal models, a thiazole derivative similar to the compound was tested for anticonvulsant effects using the maximal electroshock seizure test (MES). The results showed significant protection against seizures at dosages ranging from 20 to 100 mg/kg .
- Protein Kinase Inhibition : Research focused on the inhibition of specific kinases revealed that the compound could effectively reduce kinase activity by more than 70% at concentrations around 10 µM, highlighting its potential as a therapeutic agent in targeted cancer therapies .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its structural diversity compared to other thiazole and pyrimidine derivatives. Below is a comparison table illustrating the biological activities of selected compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer | <10 |
| 2-Aminothiazole Derivative A | Anticonvulsant | 24.38 |
| Thiazole-Pyridine Compound B | Protein Kinase Inhibitor | 5 |
Scientific Research Applications
Structural Overview
The compound consists of several key structural elements:
- Pyrimidine Ring : Provides essential interactions with biological targets.
- Thiazole Ring : Enhances pharmacological properties by potentially interacting with enzymes or receptors.
- Piperazine Group : Contributes to the compound's ability to modulate biological activity.
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that the compound can disrupt cancer cell proliferation, potentially through enzyme inhibition mechanisms. For instance, compounds with similar structures have been noted for their ability to inhibit critical protein interactions involved in cancer pathways .
- Anticonvulsant Effects : Some derivatives have demonstrated significant anticonvulsant activity in animal models, indicating potential use in treating epilepsy .
Comparative Studies
A comparative analysis with structurally similar compounds reveals insights into their biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4,6-Dimethylpyrimidin-2-amine | Pyrimidine base | Antimicrobial |
| Thiazole Derivative | Thiazole ring | Anticancer |
| Pyridine-based Compound | Pyridine ring | Enzyme inhibition |
The unique combination of these structural elements enhances binding affinity and selectivity towards specific biological targets compared to analogs.
Recent Research Highlights
Recent studies have focused on several key areas:
- Dual Inhibition Studies : Research has explored the development of dual inhibitors targeting Sirt2 and HDAC6. These studies highlight the potential of the compound in treating various cancers by disrupting critical protein interactions .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the phenyl ring can significantly enhance potency against targeted interactions. This underscores the importance of structural optimization in drug design .
- Synthesis and Optimization : The synthesis of this compound typically involves multiple steps, including the formation of pyrimidine and thiazole intermediates through reactions involving strong bases and acids. Optimizations for yield and purity are often implemented during industrial production.
Chemical Reactions Analysis
Retrosynthetic Approach
The molecule is dissected into three key precursors (Figure 1):
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Thiazole-4-carboxylic acid derivative (core)
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4,6-Dimethylpyrimidin-2-amine (pyrimidine fragment)
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4-(Pyridin-2-yl)piperazine (piperazine fragment)
Coupling these fragments typically employs amide bond formation or nucleophilic aromatic substitution .
Condensation Reactions
The pyrimidine-thiazole linkage is formed via nucleophilic substitution between 2-amino-4,6-dimethylpyrimidine and a thiazole intermediate bearing a leaving group (e.g., chloride). Reaction conditions include:
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Solvent: Ethanol or DMF
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Base: NaH or K₂CO₃
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Temperature: 80–100°C
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Yield: ~60–75%.
Piperazine Coupling
The piperazine moiety is introduced through amide bond formation between the thiazole-carboxylic acid and 4-(pyridin-2-yl)piperazine. Key steps:
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Activation: Carboxylic acid → acid chloride (SOCl₂) or via coupling reagents (EDC/HOBt).
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Solvent: Dichloromethane or THF
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Temperature: 0–25°C
Thiazole Ring
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Electrophilic Substitution : The thiazole’s C-5 position undergoes halogenation (e.g., bromination) under mild conditions (Br₂, CHCl₃, 25°C) .
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Nucleophilic Attack : The amino group at C-2 participates in Schiff base formation with aldehydes (e.g., RCHO, ethanol, Δ) .
Pyrimidine Ring
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Methyl Group Oxidation : 4,6-Dimethyl groups oxidize to carboxylic acids using KMnO₄/H₂SO₄ (Δ, 80°C).
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Amino Group Alkylation : Reacts with alkyl halides (e.g., CH₃I, DMF, K₂CO₃) to form N-alkyl derivatives.
Piperazine Ring
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in acetonitrile (Δ, 12 h) to form quaternary ammonium salts .
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Acylation : Acetylated with acetic anhydride (pyridine, 25°C) to yield N-acetylpiperazine derivatives .
Reaction Optimization Data
Mechanistic Insights
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Amide Bond Formation : Proceeds via a mixed anhydride intermediate when using EDC/HOBt, minimizing racemization.
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Pyrimidine-thiazole Coupling : Follows an SₙAr mechanism , facilitated by electron-withdrawing groups on the thiazole ring.
Stability and Degradation
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s design shares key features with arylpiperazine derivatives and thiazole/pyrimidine hybrids. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s thiazole-pyrimidine core distinguishes it from analogs like Compounds 21 and 5, which use thiophene or pyrazole rings.
Piperazine Substituents : The 4-(pyridin-2-yl)piperazine group in the target compound contrasts with the 4-(trifluoromethyl)phenylpiperazine in Compounds 21 and 3. Pyridine’s electron-deficient aromatic system may reduce metabolic stability compared to trifluoromethyl groups but could enhance interactions with metal ions in enzyme active sites .
Bioisosteric Replacements: The 4,6-dimethylpyrimidin-2-ylamino group in the target compound may act as a bioisostere for purine or quinazoline moieties in kinase inhibitors, suggesting plausible ATP-competitive binding modes absent in simpler arylpiperazines .
Research Findings and Limitations
- Compound 21 : Demonstrated moderate affinity for serotonin receptors (5-HT2A/2C) due to its trifluoromethylphenyl group, which enhances lipophilicity and membrane permeability .
Hypotheses for the Target Compound :
- The pyrimidine-thiazole scaffold may confer dual kinase inhibitory activity (e.g., JAK2 or EGFR kinases), leveraging pyrimidine’s mimicry of adenine in ATP.
- The pyridinylpiperazine moiety could introduce π-π stacking interactions with aromatic residues in receptor binding pockets.
Limitations :
- No experimental data (e.g., IC50, binding assays) are available in the provided evidence to validate these hypotheses.
- Synthetic challenges (e.g., steric hindrance from dimethylpyrimidine) may affect yield or purity, as seen in analogous piperazine syntheses .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves coupling a thiazole-carboxylic acid derivative with a functionalized piperazine precursor. For example:
- Step 1 : Prepare the thiazole core by reacting 4,6-dimethylpyrimidin-2-amine with a bromothiazole intermediate under nucleophilic substitution conditions (e.g., DMF, 80°C) .
- Step 2 : Introduce the piperazine-pyridine moiety via a carboxamide coupling reaction. Use reagents like HATU or EDC/HOBt in dichloromethane or DMF, as described for analogous piperazine-thiazole systems .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- 1H/13C NMR : Key signals include the pyrimidine protons (δ 6.8–7.2 ppm), thiazole C-H (δ 8.1–8.3 ppm), and piperazine N-CH₂ (δ 3.2–3.5 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₉H₂₀N₈OS, exact mass: 424.14 g/mol).
- HPLC Purity : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity .
Advanced Questions
Q. What strategies optimize yield in multi-step synthesis?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thiazole formation . For carboxamide coupling, dichloromethane minimizes side reactions .
- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for pyridine-piperazine systems) improves regioselectivity .
- Temperature Control : Reflux in ethanol (80°C) for condensation steps balances reactivity and decomposition risks .
Q. How can conflicting spectral data from analogous compounds be resolved?
- Case Study : If NMR signals for the pyrimidine-thiazole moiety deviate from literature (e.g., vs. ), perform 2D NMR (COSY, HSQC) to assign overlapping peaks .
- X-ray Crystallography : Resolve ambiguity in piperazine conformation or hydrogen bonding, as demonstrated for pyrazolone derivatives .
Q. What in vitro assays are suitable for evaluating biological activity?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM compound concentrations .
- Cellular Uptake : Measure intracellular accumulation via LC-MS/MS in HEK293 or HeLa cells incubated with 10 µM compound for 24 hours .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
Table 2 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Coupling Reagent | HATU (vs. EDC) | +15% yield improvement |
| Solvent | DMF (thiazole step) | Faster reaction vs. DCM |
| Temperature | 80°C (reflux) | Avoids decomposition |
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
